Romurtide
Overview
Description
Romurtide, also known as Muroctasin, is a non-specific immune stimulant derived from muramyl dipeptide, which is obtained from gram-positive bacterial cell walls . It stimulates macrophages, which release interleukin-1, leading to an increased production of colony-stimulating factors and neutrophils . It’s used in the treatment of leukopenia caused by anticancer chemotherapy in malignant lymphoma and lung cancer .
Synthesis Analysis
Romurtide is a synthetic muramyl dipeptide derivative . The synthesis method combines solid phase and liquid phase to prepare romurtide . This method greatly shortens the synthesis cycle and saves time .
Molecular Structure Analysis
The molecular formula of Romurtide is C43H78N6O13 . It has a molecular weight of 887.11 .
Chemical Reactions Analysis
Romurtide is a macrophage activator that can stimulate colony-stimulating factor (CSF) and interleukin-1 (IL-1) generation . It increases the production of CSF in T cells by acting on IL-1 . It is believed that this product promotes the differentiation and proliferation of the precursor cells in the brown blood organs by increasing the formation of CSF .
Scientific Research Applications
Therapeutic Potential in Thrombocytopenia and Myelosuppression
Romurtide, a synthetic muramyl dipeptide derivative, has demonstrated significant potential in managing thrombocytopenia associated with myelosuppression. Studies have shown that Romurtide effectively accelerates peripheral platelet recovery in various animal models, including nonhuman primates and guinea pigs, subjected to chemotherapy or irradiation. This acceleration is attributed to the promotion of megakaryocytopoiesis and cytokine production, such as interleukin-6, stem cell factor, and erythropoietin, which are crucial for the proliferation and maturation of megakaryocytes (Namba, Nitanai, Otani, & Azuma, 1996); (Namba, Otani, & Osada, 1994).
Augmentation of Host Defense Against Infections
Romurtide enhances nonspecific resistance against microbial infections, including bacterial and fungal infections, and has shown synergy with antibiotics like ampicillin in treating pneumococcal pneumonia in mice. This suggests its potential use as a biological response modifier in acute pulmonary bacterial infections (Nakajima, Namba, Ishida, Katsuma, & Otani, 1992); (Tatara, Nakahama, & Niki, 1992).
Cancer Therapy and Cytokine Induction
Romurtide has been evaluated for its role in cancer therapy, particularly for its ability to induce cytokines like tumor necrosis factor-alpha (TNF-alpha) in solid tumor regions. This indicates its potential in anti-tumor therapy by enhancing the host defense system and possibly inducing TNF-alpha in the tumor region. Additionally, it is applied in cancer patients for the recovery of the number and functions of monocytes, neutrophils, and platelets (Ueda & Yamazaki, 2001).
Enhancement of Hematopoiesis
Romurtide stimulates hematopoiesis, indicated by increased neutrophil, monocyte, and platelet counts in experimental models. It also enhances the production of various monokines and colony-stimulating factors (CSFs) by monocytes, which are integral to hematopoiesis and the immune response (Nakajima, Yshida, Akahane, Sekiguchi, & Osada, 1991).
Immune Defense Mechanisms of the Lung
Romurtide is observed to bolster the immune defense mechanisms of the lung, particularly enhancing the antibacterial activity of cells in the bronchoalveolar lavage fluid. This suggests its utility in adjuvant therapy to prevent respiratory infections, especially in patients undergoing treatments like radiotherapy (Hasegawa, Satoh, Yagi, & Chida, 1995).
Safety And Hazards
Future Directions
Muramyl peptides, like Romurtide, are considered promising drugs in the treatment and prevention of infectious, allergic, and oncological diseases, and in the composition of vaccines . The potentiating effect of Romurtide was discovered: its co-administration with IFN-β promotes the maturation of dendritic cells and inhibits the growth of B16F10 melanoma .
properties
IUPAC Name |
(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59)/t28-,29+,31+,32-,33+,36+,37+,38+,43?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUGQZRBPETJR-FZKCHLSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Muroctasin | |
CAS RN |
78113-36-7 | |
Record name | N-Acetylmuramyl-ala-D-isoglutaminyl-N-epsilon-stearoyl-lys | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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